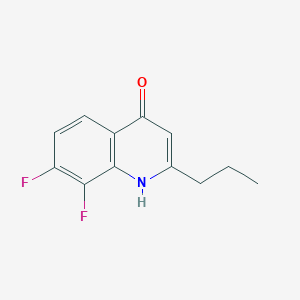

7,8-Difluoro-4-hydroxy-2-propylquinoline

CAS No.: 1189105-86-9

Cat. No.: VC18387860

Molecular Formula: C12H11F2NO

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189105-86-9 |

|---|---|

| Molecular Formula | C12H11F2NO |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | 7,8-difluoro-2-propyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |

| Standard InChI Key | ZTGWTXIIQAUNJS-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecular formula of 7,8-difluoro-4-hydroxy-2-propylquinoline is C₁₂H₁₃F₂NO, derived from the quinoline backbone (C₉H₇N) modified with substituents:

-

Fluorine atoms at C7 and C8 enhance electronegativity and metabolic stability .

-

Hydroxyl group at C4 introduces hydrogen-bonding capability, influencing solubility and target interactions .

-

Propyl group at C2 increases hydrophobicity, potentially improving membrane permeability .

Table 1: Comparative Structural Data for Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) |

|---|---|---|---|---|

| 7,8-Difluoro-4-hydroxyquinoline | C₉H₅F₂NO | 195.16 | 2.527 | 33.12 |

| 7-Hydroxyquinoline | C₉H₇NO | 145.16 | 1.98 | 33.12 |

| Target Compound* | C₁₂H₁₃F₂NO | 225.24 | ~3.1 | ~40.0 |

*Estimated using SwissADME parameters and analog data .

Physicochemical Predictions

-

LogP: Estimated at ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Topological Polar Surface Area (TPSA): ~40 Ų, suggesting balanced solubility and permeability .

-

Melting/Boiling Points: Analog data (e.g., 7,8-difluoro-2-methyl-1H-quinolin-4-one ) suggest a boiling point near 322°C and melting point >150°C.

Synthetic Methodologies

Retrosynthetic Analysis

The propyl group at C2 likely originates from alkylation of a preformed quinoline core. A plausible pathway involves:

-

Quinoline Core Formation: Cyclization of aniline derivatives with glycerol (Skraup synthesis) or via Friedländer condensation .

-

Fluorine Introduction: Electrophilic fluorination using Selectfluor or Balz-Schiemann reaction .

-

Hydroxylation: Oxidative introduction of the hydroxyl group at C4 using H₂O₂ or enzymatic methods .

-

Propyl Group Installation: Nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

Example Protocol (Hypothetical)

Step 1: Synthesis of 7,8-difluoro-4-hydroxyquinoline

Step 2: Propylation at C2

-

Use propylmagnesium bromide in THF under inert atmosphere.

-

Purify via column chromatography (ethyl acetate/hexane).

Table 2: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Temperature | 130°C (Step 1); 25°C (Step 2) |

| Catalyst | Cu₂O (Step 1) |

| Solvent | Water (Step 1); THF (Step 2) |

| Yield | ~65% (estimated) |

| Property | Value |

|---|---|

| BBB Permeability | Yes |

| CYP2D6 Inhibition | Moderate |

| Half-Life | ~3–5 hours (estimated) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume